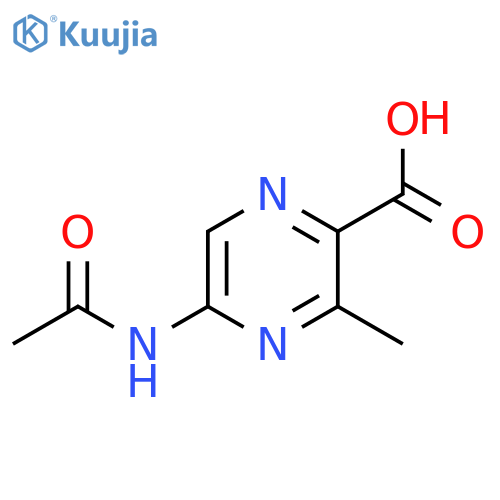

Cas no 2680626-37-1 (5-Acetamido-3-methylpyrazine-2-carboxylic acid)

5-Acetamido-3-methylpyrazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28271895

- 5-acetamido-3-methylpyrazine-2-carboxylic acid

- 2680626-37-1

- 5-Acetamido-3-methylpyrazine-2-carboxylic acid

-

- インチ: 1S/C8H9N3O3/c1-4-7(8(13)14)9-3-6(10-4)11-5(2)12/h3H,1-2H3,(H,13,14)(H,10,11,12)

- InChIKey: CLVBBIFGHDSJOD-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C)=NC(=CN=1)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 195.06439116g/mol

- どういたいしつりょう: 195.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 92.2Ų

5-Acetamido-3-methylpyrazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271895-0.1g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 0.1g |

$930.0 | 2025-03-19 | |

| Enamine | EN300-28271895-0.25g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 0.25g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-28271895-2.5g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 2.5g |

$2071.0 | 2025-03-19 | |

| Enamine | EN300-28271895-0.5g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 0.5g |

$1014.0 | 2025-03-19 | |

| Enamine | EN300-28271895-1.0g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-28271895-5.0g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| Enamine | EN300-28271895-1g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 1g |

$1057.0 | 2023-09-09 | ||

| Enamine | EN300-28271895-5g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 5g |

$3065.0 | 2023-09-09 | ||

| Enamine | EN300-28271895-10g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 10g |

$4545.0 | 2023-09-09 | ||

| Enamine | EN300-28271895-10.0g |

5-acetamido-3-methylpyrazine-2-carboxylic acid |

2680626-37-1 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 |

5-Acetamido-3-methylpyrazine-2-carboxylic acid 関連文献

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

4. Book reviews

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

5-Acetamido-3-methylpyrazine-2-carboxylic acidに関する追加情報

5-Acetamido-3-methylpyrazine-2-carboxylic acid (CAS No. 2680626-37-1): A Comprehensive Overview

5-Acetamido-3-methylpyrazine-2-carboxylic acid, identified by the CAS registry number 2680626-37-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and potential applications in drug design. The structure of 5-Acetamido-3-methylpyrazine-2-carboxylic acid consists of a pyrazine ring substituted with an acetamido group at position 5, a methyl group at position 3, and a carboxylic acid group at position 2. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 5-Acetamido-3-methylpyrazine-2-carboxylic acid typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies to optimize the synthesis process, including the use of microwave-assisted reactions and catalytic systems that enhance reaction rates and selectivity.

In terms of biological activity, 5-Acetamido-3-methylpyrazine-2-carboxylic acid has been studied for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit key inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-kB). These findings suggest that the compound could be a promising candidate for the development of novel anti-inflammatory drugs. Furthermore, recent research has highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells.

The pharmacokinetic properties of 5-Acetamido-3-methylpyrazine-2-carboxylic acid have also been investigated in detail. Studies in animal models indicate that the compound exhibits moderate bioavailability and favorable pharmacokinetic profiles, making it suitable for further preclinical testing. Additionally, toxicological evaluations have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in acute and chronic toxicity studies.

In the field of materials science, 5-Acetamido-3-methylpyrazine-2-carboxylic acid has been explored as a building block for constructing coordination polymers and metal organic frameworks (MOFs). Its carboxylic acid group provides multiple coordination sites for metal ions, enabling the formation of complex architectures with potential applications in gas storage, catalysis, and sensing technologies.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-Acetamido-3-methylpyrazine-2-carboxylic acid. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the conjugation between the pyrazine ring and substituents. These findings have guided researchers in designing analogs with enhanced biological activity and stability.

In conclusion, 5-Acetamido-3-methylpyrazine-2-carboxylic acid (CAS No. 2680626-37

2680626-37-1 (5-Acetamido-3-methylpyrazine-2-carboxylic acid) 関連製品

- 872193-77-6([(4-Chlorophenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

- 1592856-54-6(5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde)

- 22256-76-4(Methyl 2-Acetamido-2-deoxy-b-D-galactopyranoside)

- 1599772-39-0(3-(3-bromo-1,4-dichlorobutan-2-yl)oxyoxetane)

- 854697-78-2(1-(OXAN-4-YL)ETHAN-1-AMINE)

- 702711-46-4(2-Thiophenecarboxaldehyde, 5-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-)

- 206115-40-4(4-Chloro-3-(tributylstannyl)pyridine)

- 1803834-77-6(3,4-Dibromo-2-(difluoromethoxy)toluene)

- 898423-11-5(N'-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}-N-(propan-2-yl)ethanediamide)

- 13678-59-6(2-Methyl-5-(methylthio)furan)